molecular formula C6H6FNO2S B3346580 2-Fluoro-6-(methylsulfonyl)pyridine CAS No. 1207609-64-0

2-Fluoro-6-(methylsulfonyl)pyridine

Cat. No.: B3346580
CAS No.: 1207609-64-0
M. Wt: 175.18
InChI Key: YJWIRKXKZZIIOA-UHFFFAOYSA-N
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Description

2-Fluoro-6-(methylsulfonyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO2S and a molecular weight of 175.18 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position and a methylsulfonyl group at the 6-position of the pyridine ring. It is used primarily in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Fluoro-6-(methylsulfonyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,6-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF). The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride (CH3SO2Cl) under basic conditions .

Chemical Reactions Analysis

2-Fluoro-6-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium fluoride (KF), methylsulfonyl chloride (CH3SO2Cl), and various nucleophiles. Major products formed from these reactions include substituted pyridines, sulfone derivatives, and piperidine derivatives .

Scientific Research Applications

2-Fluoro-6-(methylsulfonyl)pyridine is utilized in various scientific research applications, including:

Comparison with Similar Compounds

2-Fluoro-6-(methylsulfonyl)pyridine can be compared to other fluorinated pyridine derivatives such as 2-fluoropyridine and 2,6-difluoropyridine. While all these compounds share the presence of fluorine atoms, this compound is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring enhanced lipophilicity and membrane permeability .

Similar compounds include:

Properties

IUPAC Name

2-fluoro-6-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWIRKXKZZIIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294510
Record name 2-Fluoro-6-(methylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207609-64-0
Record name 2-Fluoro-6-(methylsulfonyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207609-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(methylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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